![molecular formula C14H20N4O2 B2749607 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile CAS No. 1607013-91-1](/img/structure/B2749607.png)
4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 3,5-dimethyl-1H-pyrazol-4-amine , which is a simple structure with a molecular formula of CHN and an average mass of 111.145 Da . It also seems to involve a morpholine structure and a carbonitrile group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions involving hydrazonoyl halides . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement .Applications De Recherche Scientifique
- Antileishmanial and Antimalarial Activity : Pyrazole-bearing compounds, including those with a pyrazolyl moiety like our target compound, have demonstrated potent antileishmanial and antimalarial effects . Researchers explore their potential as therapeutic agents against parasitic diseases.
- BRD4 Inhibition : The compound’s inhibitory effects on BRD4, a protein involved in gene regulation, have been investigated. Determining its IC50 values provides insights into its potential as a drug candidate .
- Regiocontrolled Synthesis of Imidazoles : The formation of imidazoles is crucial in the synthesis of functional molecules. Recent advances in regiocontrolled synthesis have focused on constructing bonds during imidazole formation. These heterocycles play essential roles in everyday applications .
- Antipromastigote Activity : Molecular simulation studies have justified the potent in vitro antipromastigote activity of similar compounds. Understanding their binding patterns and interactions aids in drug design .
- Rhodium-Catalyzed Asymmetric 1,4-Addition : The compound’s synthesis involves a rhodium-catalyzed asymmetric 1,4-addition reaction using arylboronic acids. This methodology provides access to chiral 3-arylpyrrolidine-1-carboxylic acids .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Computational Chemistry and Molecular Simulation
Catalysis and Asymmetric Synthesis
Propriétés
IUPAC Name |
4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(14-10(2)16-17-11(14)3)6-13(19)18-4-5-20-8-12(18)7-15/h9,12H,4-6,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMDFLQMWZKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)CC(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.